2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide
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Overview
Description
2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of phenoxyacetamide and contains an aminomethyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide typically involves the reaction of 2-(aminomethyl)phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-(aminomethyl)phenol attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The phenoxy ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Aminomethyl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide
- 2-[2-(Aminomethyl)phenoxy]-N-[2-(ethanesulfonyl)ethyl]acetamide
Uniqueness
2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide is unique due to its specific structural features, such as the presence of both aminomethyl and ethylacetamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N-ethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-11(14)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
InChI Key |
TZQSMONSZJBUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=CC=CC=C1CN |
Origin of Product |
United States |
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